molecular formula C8H5BrFNO B1381539 6-Bromo-3-fluoro-2-methoxybenzonitrile CAS No. 1897898-16-6

6-Bromo-3-fluoro-2-methoxybenzonitrile

Cat. No.: B1381539
CAS No.: 1897898-16-6
M. Wt: 230.03 g/mol
InChI Key: MRMAOVIMCNLLFO-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzonitrile.

    Bromination: The introduction of the bromine atom is achieved through a bromination reaction. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a carboxylic acid group instead of a methoxy group.

Uniqueness

6-Bromo-3-fluoro-2-methoxybenzonitrile is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-fluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMAOVIMCNLLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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